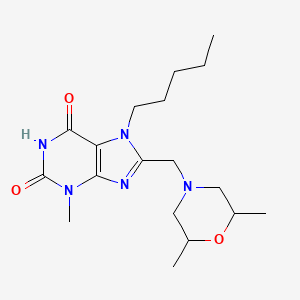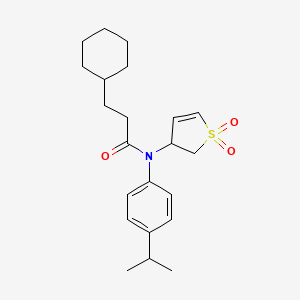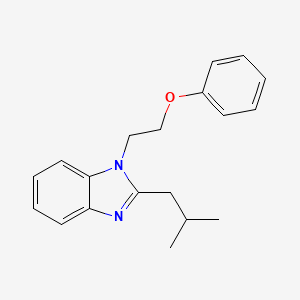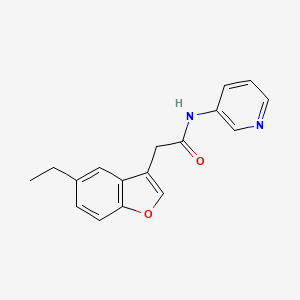
8-((2,6-dimethylmorpholino)methyl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-((2,6-dimethylmorpholino)methyl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2,6-dimethylmorpholino)methyl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with a morpholine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the final product in a pure form.
化学反応の分析
Types of Reactions
8-((2,6-dimethylmorpholino)methyl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
8-((2,6-dimethylmorpholino)methyl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiproliferative effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-((2,6-dimethylmorpholino)methyl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell proliferation and apoptosis.
類似化合物との比較
8-((2,6-dimethylmorpholino)methyl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione can be compared with other purine derivatives such as:
Caffeine: A well-known stimulant with a similar purine core but different substituents.
Theophylline: Used in the treatment of respiratory diseases, also a purine derivative.
Adenosine: A naturally occurring purine nucleoside with important biological functions.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
特性
分子式 |
C18H29N5O3 |
|---|---|
分子量 |
363.5 g/mol |
IUPAC名 |
8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methyl-7-pentylpurine-2,6-dione |
InChI |
InChI=1S/C18H29N5O3/c1-5-6-7-8-23-14(11-22-9-12(2)26-13(3)10-22)19-16-15(23)17(24)20-18(25)21(16)4/h12-13H,5-11H2,1-4H3,(H,20,24,25) |
InChIキー |
WNHPOKBUEUFWJX-UHFFFAOYSA-N |
正規SMILES |
CCCCCN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CC(OC(C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-chlorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11416909.png)
![4-tert-butyl-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B11416915.png)

![N-Benzyl-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-A]quinazolin-1-YL}propanamide](/img/structure/B11416929.png)

![N-[1-(1-benzyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B11416935.png)
![N-(3,5-dimethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11416945.png)
![N-(3,4-dimethylphenyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B11416953.png)

![N-(2-{1-[2-(4-tert-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B11416964.png)


![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine](/img/structure/B11416994.png)
